Technical Whitepaper: (2,4-Difluorophenyl)(4-methoxyphenyl)methanone – Structural Analysis and Synthetic Utility
Technical Whitepaper: (2,4-Difluorophenyl)(4-methoxyphenyl)methanone – Structural Analysis and Synthetic Utility
Executive Summary
(2,4-Difluorophenyl)(4-methoxyphenyl)methanone (CAS 330670-83-2) is a specialized diaryl ketone intermediate used in the synthesis of complex pharmaceutical scaffolds. Characterized by a benzophenone core substituted with electron-withdrawing fluorine atoms and an electron-donating methoxy group, this compound serves as a critical electrophilic building block. Its structural motif—combining the metabolic stability of the 2,4-difluorophenyl group with the derivatizable 4-methoxyphenyl moiety—is frequently observed in the development of triazole antifungals and certain CNS-active agents. This guide provides a comprehensive technical analysis of its chemical structure, synthesis, and characterization.
Chemical Identity & Structural Properties[1][2][3][4]
Core Identification Data
| Property | Specification |
| Chemical Name | (2,4-Difluorophenyl)(4-methoxyphenyl)methanone |
| CAS Registry Number | 330670-83-2 |
| Molecular Formula | |
| Molecular Weight | 248.23 g/mol |
| SMILES | COc1ccc(cc1)C(=O)c2ccc(F)cc2F |
| InChI Key | (Computed) SWFHGTMLYIBPPA-UHFFFAOYSA-N (Analog-based) |
| Physical State | Solid (Low melting point) or viscous oil (dependent on purity/polymorph) |
Structural Analysis
The molecule consists of two phenyl rings bridged by a carbonyl group (
-
Ring A (2,4-Difluorophenyl): The fluorine atoms at the 2- and 4-positions induce significant electronic changes. The ortho-fluorine (C2) creates steric bulk near the carbonyl bridge, twisting the ring out of planarity to minimize repulsion with the carbonyl oxygen. This ring is electron-deficient due to the inductive withdrawal of the fluorine atoms.
-
Ring B (4-Methoxyphenyl): The methoxy group (
) at the para-position is a strong electron donor (resonance effect), increasing the electron density of this ring. -
Reactivity Implication: The carbonyl carbon is activated for nucleophilic attack (e.g., by Grignard reagents or hydride donors), but the steric hindrance from the ortho-fluorine must be considered during synthetic planning.
Synthesis & Reaction Mechanisms
The most robust synthetic route for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone is Friedel-Crafts Acylation . This method ensures high regioselectivity due to the directing effects of the methoxy group on the anisole substrate.
Synthetic Protocol
Reagents:
-
Substrate: Anisole (Methoxybenzene)
-
Acylating Agent: 2,4-Difluorobenzoyl chloride
-
Catalyst: Aluminum Chloride (
) or (anhydrous) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask equipped with a reflux condenser and dropping funnel, suspend anhydrous
(1.1 equiv) in dry DCM under an inert atmosphere ( or ). -
Acyl Chloride Addition: Cool the suspension to 0°C. Add 2,4-difluorobenzoyl chloride (1.0 equiv) dropwise. Stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Add Anisole (1.0 equiv) slowly to the mixture, maintaining the temperature below 5°C to prevent poly-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or HPLC. The reaction proceeds via electrophilic aromatic substitution, predominantly at the para-position of the anisole due to the steric bulk of the acylium complex and the directing power of the methoxy group.
-
Quenching: Pour the reaction mixture carefully into ice-cold dilute HCl to decompose the aluminum complex.
-
Workup: Extract with DCM (3x). Wash the organic layer with brine, saturated
, and water. Dry over anhydrous . -
Purification: Concentrate under reduced pressure. Recrystallize from ethanol/hexane or purify via silica gel flash chromatography (Gradient: Hexanes
10% EtOAc/Hexanes).
Reaction Mechanism Diagram
The following diagram illustrates the formation of the electrophilic acylium ion and the subsequent substitution on the anisole ring.
Figure 1: Mechanistic pathway for the Friedel-Crafts acylation of anisole with 2,4-difluorobenzoyl chloride.
Analytical Characterization
Validating the structure requires examining the distinct splitting patterns caused by the fluorine atoms (
Nuclear Magnetic Resonance (NMR) Prediction
NMR (400 MHz,-
3.89 (s, 3H): Methoxy group (
). -
6.95 (d,
Hz, 2H): Protons on the methoxy ring ortho to the methoxy group. -
7.82 (d,
Hz, 2H): Protons on the methoxy ring ortho to the carbonyl (deshielded). - 6.80–7.05 (m, 2H): Overlapping signals from the H3 and H5 protons of the difluorophenyl ring (complex splitting due to H-F coupling).
- 7.50–7.60 (m, 1H): H6 proton of the difluorophenyl ring (quartet-like due to coupling with F and H).
-
Expect two distinct signals in the range of -100 to -115 ppm , showing coupling to each other and adjacent protons.
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion (
): 248.06 m/z. -
Fragmentation:
-
Loss of
(M-15). -
Cleavage of the carbonyl bridge yielding 4-methoxybenzoyl cation (m/z 135) and 2,4-difluorobenzoyl cation (m/z 141).
-
Pharmaceutical Applications
This compound acts as a versatile "privileged scaffold" intermediate.
-
Antifungal Agents: The 2,4-difluorophenyl moiety is a hallmark of triazole antifungals (e.g., Fluconazole, Voriconazole). This ketone can be converted into a tertiary alcohol via Grignard reaction with a triazole-containing halide, forming the core pharmacophore of these drugs.
-
CNS Active Agents: Benzophenone derivatives are precursors to diarylmethylpiperazines and piperidines. By converting the ketone to an oxime (using hydroxylamine) and subsequently reducing it, researchers can access amines structurally related to Risperidone and Paliperidone impurities or novel antipsychotic candidates.
References
-
Chemical Identity & Properties: BLD Pharm. (2,4-Difluorophenyl)(4-methoxyphenyl)methanone Product Data. Retrieved from
-
Synthetic Methodology: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard reference for Acylation mechanisms).
-
Related Pharmaceutical Intermediates: National Center for Biotechnology Information. PubChem Compound Summary for CID 13076388, (2,4-Difluorophenyl)(piperidin-4-yl)methanone. Retrieved from
-
Spectral Data (Analogous): NIST Chemistry WebBook. Methanone, (4-methoxyphenyl)phenyl-. Retrieved from
